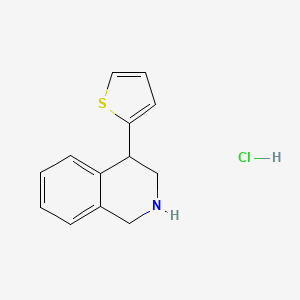
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied. For example, an iminyl radical initially generates by a single-electron-transfer (SET) process .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of physical and chemical properties. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, including 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have shown promise in anticancer research . These compounds can be synthesized using various methods, such as the Gewald reaction, and have been used to develop novel therapeutic agents. Their potential lies in their ability to inhibit cancer cell growth and proliferation.
Pharmacological Properties: Anti-inflammatory and Antimicrobial Effects
In pharmacology, thiophene compounds exhibit significant anti-inflammatory and antimicrobial properties . This makes them valuable in the development of new drugs that can treat inflammatory conditions and combat microbial infections, contributing to the broader spectrum of antibiotic medications.
Material Science: Organic Semiconductors
Thiophene-based molecules play a crucial role in the advancement of organic semiconductors . Their unique structure allows them to be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal components in modern electronic devices.
Industrial Chemistry: Corrosion Inhibitors
In industrial applications, thiophene derivatives are utilized as corrosion inhibitors . They protect metals from corrosive environments, thereby extending the life of industrial machinery and infrastructure. This application is essential for maintaining the integrity and safety of equipment used in various industries.
Research in Organic Electronics: Development of OFETs and OLEDs
The research into thiophene derivatives for organic electronics has led to significant developments in OFETs and OLEDs . These components are integral to the creation of flexible, lightweight, and energy-efficient electronic displays and circuits.
Therapeutic Importance: Diverse Biological Activities
Thiophene derivatives, including the compound , are known for their wide range of therapeutic activities . They have been used in the synthesis of drugs with analgesic, antihypertensive, and antitumor activities. Their versatility in drug design makes them indispensable in medicinal chemistry.
Wirkmechanismus
Target of action
Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of action
For example, certain thiophene derivatives can inhibit enzymes or block channels to exert their effects .
Biochemical pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of action
Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level, such as anti-inflammatory, antimicrobial, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;/h1-7,12,14H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNESXSCDJFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
183008-14-2 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4-(2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183008-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



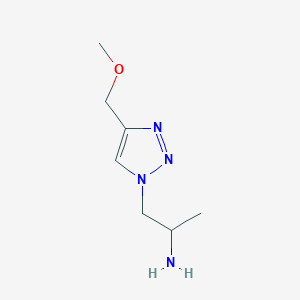

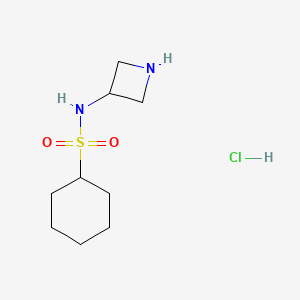
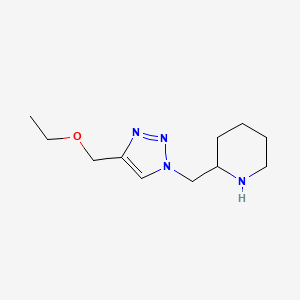
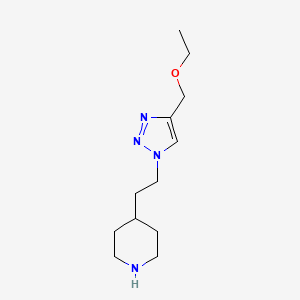
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
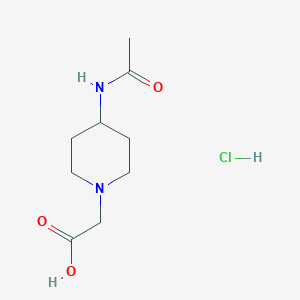



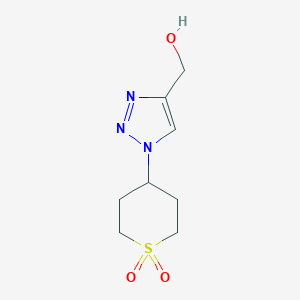
![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)

